1-Chloro-3,5-difluorobenzene
Overview
Description
1-Chloro-3,5-difluorobenzene is an aromatic compound with the molecular formula C6H3ClF2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one by a chlorine atom. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
1-Chloro-3,5-difluorobenzene is a chemical compound with the molecular formula C6H3ClF2 It’s often used as a building block in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, its boiling point is 111-112 °C , and its density is 1.329 g/mL at 25 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-difluorobenzene can be synthesized through several methods. One common method involves the diazotization of 3,5-difluoroaniline followed by a Sandmeyer reaction to introduce the chlorine atom. The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with copper(I) chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the direct fluorination of chlorobenzene using fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Chloro-3,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions:
Nucleophilic Aromatic Substitution: The fluorine atoms in this compound can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Major Products:
- The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution with methoxide yields 1-chloro-3-methoxy-5-fluorobenzene, while oxidation with potassium permanganate produces 3,5-difluorobenzoic acid .
Scientific Research Applications
1-Chloro-3,5-difluorobenzene has several applications in scientific research:
Chemistry:
- It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine:
- The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules .
Industry:
Comparison with Similar Compounds
- 1-Chloro-2,4-difluorobenzene
- 1-Chloro-4-fluorobenzene
- 1,3,5-Trifluorobenzene
- 1,3-Dichloro-2-fluorobenzene
Uniqueness: 1-Chloro-3,5-difluorobenzene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity patterns. This makes it particularly useful in selective synthesis and industrial applications .
Properties
IUPAC Name |
1-chloro-3,5-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKBODCWHNDUTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162440 | |
Record name | Benzene, 1-chloro-3,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1435-43-4 | |
Record name | Benzene, 1-chloro-3,5-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-3,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-3,5-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the 1-chloro-3,5-difluorobenzene radical cation in a neon matrix?
A: Studying the this compound radical cation in a neon matrix allows researchers to isolate and analyze its spectroscopic properties with minimal interference from intermolecular interactions. [] The inert nature of neon minimizes any perturbation to the radical cation's electronic structure, providing a clearer picture of its intrinsic properties. This approach enables the investigation of fundamental molecular characteristics, such as ground state degeneracy splitting caused by asymmetric substitution. []
Q2: How does asymmetric substitution in the this compound radical cation affect its ground state?
A: The research used fluorescence polarization and photoselection techniques to demonstrate that asymmetric substitution in the this compound radical cation lifts the degeneracy of the benzene cation ground state. [] This means that the originally degenerate energy levels of the benzene cation are split into distinct levels due to the presence of different halogen substituents (chlorine and fluorine) at specific positions on the benzene ring. This splitting can provide valuable insights into the electronic structure and bonding characteristics of the radical cation.
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